molecular formula C17H13N5O2 B14135331 3-(1H-indol-6-yl)-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1010922-28-7

3-(1H-indol-6-yl)-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B14135331
CAS No.: 1010922-28-7
M. Wt: 319.32 g/mol
InChI Key: UAURRXKPLKRHSB-UHFFFAOYSA-N
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Description

3-(1H-indol-6-yl)-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide is a synthetic compound that belongs to the class of oxadiazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-6-yl)-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Oxadiazole Ring Formation: The oxadiazole ring can be formed by the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under dehydrating conditions.

    Coupling with Pyridine Derivative: The final step involves coupling the indole-oxadiazole intermediate with a pyridine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-6-yl)-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-(1H-indol-6-yl)-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a fluorescent probe due to the presence of the indole moiety.

    Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(1H-indol-6-yl)-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or DNA, depending on its specific application.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-indol-6-yl)-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide
  • 3-(1H-indol-6-yl)-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

Uniqueness

3-(1H-indol-6-yl)-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide is unique due to the specific positioning of the pyridine ring, which can influence its binding affinity and selectivity towards biological targets. This structural uniqueness can result in different biological activities and applications compared to its analogs.

Properties

CAS No.

1010922-28-7

Molecular Formula

C17H13N5O2

Molecular Weight

319.32 g/mol

IUPAC Name

3-(1H-indol-6-yl)-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C17H13N5O2/c23-16(20-10-11-3-6-18-7-4-11)17-21-15(22-24-17)13-2-1-12-5-8-19-14(12)9-13/h1-9,19H,10H2,(H,20,23)

InChI Key

UAURRXKPLKRHSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C3=NOC(=N3)C(=O)NCC4=CC=NC=C4

Origin of Product

United States

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